molecular formula C20H24N2O4 B2774985 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1797903-05-9

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2774985
CAS No.: 1797903-05-9
M. Wt: 356.422
InChI Key: JIOZJYBQXCFJJJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound with a complex structure featuring pyridine, tetrahydropyran, and amide groups. Its multifaceted molecular arrangement endows it with diverse chemical properties, making it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : Begin with the synthesis of 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propylamine. React this intermediate with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride under mild base conditions to yield the final compound.

  • Route 2: : Alternatively, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can be prepared by coupling a pre-formed amine and a tetrahydropyran-based acid chloride, followed by purification through recrystallization.

Industrial Production Methods

  • Batch Production: : Utilize standard laboratory synthesis scaling, controlling temperature and reaction times carefully to maintain product purity.

  • Continuous Flow Production: : Apply advanced continuous flow techniques to streamline the production process, optimizing reaction conditions to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the compound can undergo oxidation, forming corresponding ketones or aldehydes under controlled conditions.

  • Reduction: : Amide and pyridine groups are susceptible to reduction, producing amines and dihydropyridines, respectively.

Common Reagents and Conditions

  • Oxidation: : Use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilize reagents such as halogens for electrophilic substitutions or organometallic reagents for nucleophilic substitutions.

Major Products Formed

  • Oxidation: : Ketones, aldehydes.

  • Reduction: : Amines, dihydropyridines.

  • Substitution: : Functionalized aromatic and pyridine derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: : Act as a ligand in transition metal catalyzed reactions, enhancing efficiency and selectivity.

  • Material Science: : Incorporate into polymers to impart unique physical properties.

Biology

  • Enzyme Inhibitors: : Serve as inhibitors of specific enzymes, aiding in biochemical studies.

  • Biological Probes: : Function as probes in studying cellular pathways and interactions.

Medicine

  • Drug Development: : Potential candidate for developing drugs targeting specific molecular pathways.

  • Therapeutic Agents: : Investigate for possible therapeutic benefits in various diseases.

Industry

  • Chemical Manufacturing: : Utilize in the production of fine chemicals and intermediates.

  • Pharmaceuticals: : Apply in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and thereby influencing biological pathways. The exact mechanism involves intricate interactions at the molecular level, often studied through computational modeling and experimental techniques.

Comparison with Similar Compounds

Unique Features

  • Distinct combination of pyridine, tetrahydropyran, and amide groups.

  • Versatile reactivity profile due to multiple functional groups.

Similar Compounds

  • N-(2-hydroxy-3-(pyridin-2-yl)propyl)-4-phenyltetrahydropyran-4-carboxamide

  • N-(2-hydroxy-3-(quinolin-2-yl)propyl)-4-phenyltetrahydropyran-4-carboxamide

  • N-(2-hydroxy-3-(benzoxazin-2-yl)propyl)-4-phenyltetrahydropyran-4-carboxamide

This elaborate structure and broad applicability make N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide a compound of significant scientific interest and potential.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-17(15-22-11-5-4-8-18(22)24)14-21-19(25)20(9-12-26-13-10-20)16-6-2-1-3-7-16/h1-8,11,17,23H,9-10,12-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOZJYBQXCFJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(CN3C=CC=CC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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